MFCD18323747

Description

However, based on structural analogs and general methodologies for characterizing similar compounds (e.g., boronic acids, heterocyclic derivatives), it can be inferred that this compound likely belongs to a class of organoboron or aromatic heterocyclic molecules. Such compounds are often utilized in pharmaceutical synthesis, catalysis, or materials science due to their reactivity and stability. For instance, analogs like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share structural motifs common in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

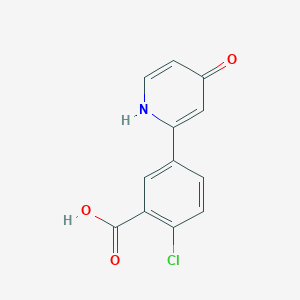

2-chloro-5-(4-oxo-1H-pyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-10-2-1-7(5-9(10)12(16)17)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEAOXANTKBQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C=CN2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692736 | |

| Record name | 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-67-1 | |

| Record name | 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323747 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes purification steps to remove any impurities and achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD18323747 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD18323747 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18323747 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. These interactions can modulate various cellular processes, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and distinctions between MFCD18323747 (inferred from MDL nomenclature patterns) and structurally or functionally related compounds from the evidence:

Key Distinctions:

Structural Features :

- CAS 1046861-20-4 contains a boronic acid group, enabling cross-coupling reactivity, whereas CAS 918538-05-3 is a dichlorinated triazine derivative with nitrogen-rich aromaticity, favoring interactions in medicinal chemistry .

- CAS 1761-61-1 is a brominated aromatic ester, exhibiting distinct electronic properties for electrophilic substitution .

Synthetic Accessibility :

- This compound likely requires palladium catalysis (similar to CAS 1046861-20-4), but its hypothetical halogen substituents may demand stricter temperature control compared to CAS 1761-61-1’s green synthesis using recyclable A-FGO catalysts .

Biological Activity :

- Boronic acids (e.g., CAS 1046861-20-4) often show higher GI absorption and BBB permeability than halogenated triazines (CAS 918538-05-3), which may exhibit CYP inhibition risks .

Safety and Handling :

- Halogenated compounds (e.g., CAS 918538-05-3) frequently carry hazards like skin irritation (H315) and respiratory sensitivity (H335), whereas brominated esters (CAS 1761-61-1) may pose acute toxicity risks (H302) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.